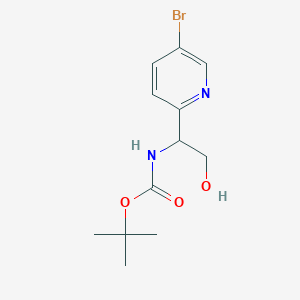
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride is a chiral compound that features a tetrahydropyran ring with multiple hydroxyl groups and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves starting with a glucose derivative, which undergoes a series of reactions including protection of hydroxyl groups, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl groups.
Reduction: The carbonyl chloride group can be reduced to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce esters or amides.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxy-3,4,5,6-tetrahydropyran: This compound shares a similar tetrahydropyran ring structure but has different substituents.
(2S,3R,6R)-2-[®-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol: Another compound with a tetrahydropyran ring, but with different functional groups and stereochemistry.
Propriétés
Formule moléculaire |
C6H9ClO6 |
|---|---|
Poids moléculaire |
212.58 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H/t1-,2-,3+,4-,6+/m0/s1 |
Clé InChI |
UFHNEMXZLOBWPW-QIUUJYRFSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)Cl)O)O |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















